

KAN0438757: A Technical Whitepaper on a Novel PFKFB3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

KAN0438757 is a potent and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. This document provides a comprehensive technical overview of **KAN0438757**, detailing its chemical properties, mechanism of action, and its effects in various preclinical models. The information presented herein is intended to support further research and development of **KAN0438757** as a potential therapeutic agent, particularly in oncology and inflammatory diseases.

Chemical Properties and Structure

KAN0438757 is a novel compound identified for its selective inhibition of PFKFB3.[1][2] Its chemical structure and key properties are summarized below.

Property	Value
Molecular Formula	C21H18FNO7S[3]
Molecular Weight	447.43 g/mol [2][3]
CAS Number	1451255-59-6[1]
Appearance	Powder[2]

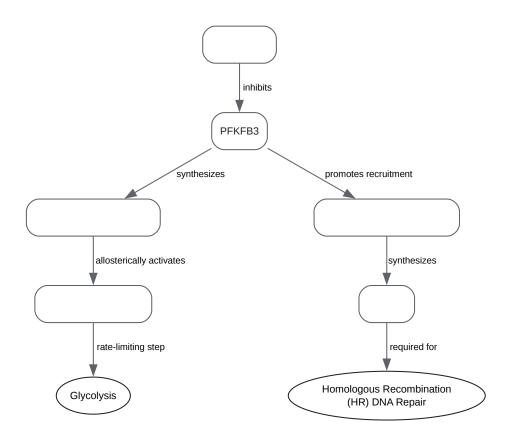


Mechanism of Action

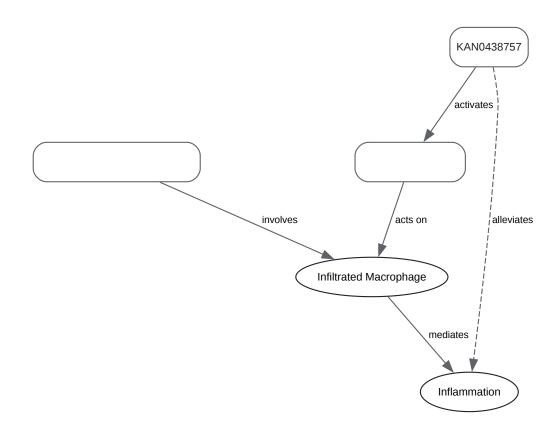
KAN0438757 exerts its biological effects primarily through the potent and selective inhibition of the metabolic kinase PFKFB3.[1][2] PFKFB3 is a bifunctional enzyme that synthesizes fructose-2,6-bisphosphate (F-2,6-P₂), a powerful allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.[4][5] By inhibiting PFKFB3, **KAN0438757** reduces the intracellular levels of F-2,6-P₂, leading to decreased glycolytic flux.[6][7]

Beyond its role in glycolysis, PFKFB3 is implicated in other critical cellular processes. **KAN0438757** has been shown to impair homologous recombination (HR) repair of DNA double-strand breaks by affecting the recruitment of ribonucleotide reductase M2 and subsequent deoxynucleotide incorporation.[4][6] This dual mechanism of action, targeting both metabolism and DNA repair, makes **KAN0438757** a compelling candidate for cancer therapy, potentially sensitizing tumors to radiation and other DNA-damaging agents.[4][8]









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- To cite this document: BenchChem. [KAN0438757: A Technical Whitepaper on a Novel PFKFB3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586251#kan0438757-structure-and-chemical-properties]

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